7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like morpholine or other amines in the presence of a base such as triethylamine.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiazolopyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential bacterial enzymes.
Comparison with Similar Compounds
- 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- 2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones
Comparison:
- Unique Features: 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is unique due to the presence of both chlorine and methylthio groups, which contribute to its distinct chemical reactivity and biological activity .
- Biological Activity: While similar compounds also exhibit antimicrobial and anticancer properties, the specific substitutions on the thiazole and pyrimidine rings can significantly influence their potency and selectivity .
Properties
CAS No. |
119011-57-3 |
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Molecular Formula |
C7H6ClN3S2 |
Molecular Weight |
231.7 g/mol |
IUPAC Name |
7-chloro-5-methyl-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3S2/c1-3-9-5(8)4-6(10-3)11-7(12-2)13-4/h1-2H3 |
InChI Key |
OPPDAEXWQLSWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=N2)SC |
Origin of Product |
United States |
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